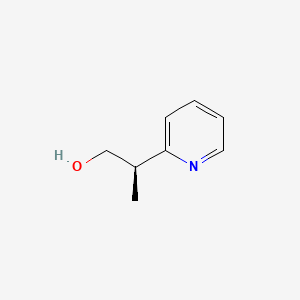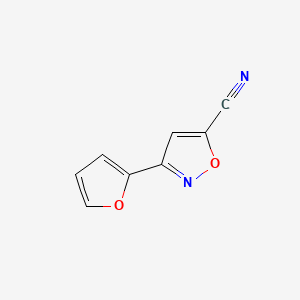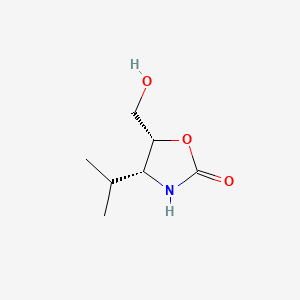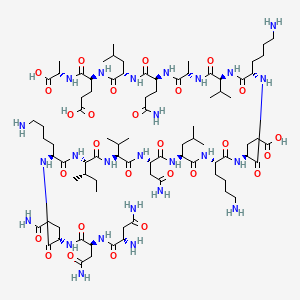
(2R)-2-pyridin-2-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-pyridin-2-ylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral molecule that can exist in two different forms, namely (R)- and (S)-. In
Wirkmechanismus
The mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol can reduce inflammation and pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in lab experiments is its potential therapeutic applications in the treatment of various diseases. Another advantage is that this compound is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in humans.
Synthesemethoden
The synthesis of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol involves the reaction between pyridine-2-carboxaldehyde and (R)-(+)-1-phenylethylamine. This reaction is carried out in the presence of a catalyst, such as copper(II) triflate, in an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the desired ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol isomer.
Wissenschaftliche Forschungsanwendungen
((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2R)-2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941146 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194228-34-7 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazabicyclo[4.2.0]oct-2-en-8-one,7-methyl-(9CI)](/img/no-structure.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)


![Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574665.png)
![1-[(2-Oxocyclohexyl)methyl]piperidine-2-thione](/img/structure/B574666.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)
![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)